2-Chloro-3-iodo-5-methyl-1,6-naphthyridine

Chemoselectivity Cross-Coupling Suzuki-Miyaura

This 1,6-naphthyridine scaffold features Cl (C2) and I (C3) for orthogonal, chemoselective derivatization—enabling staged Suzuki-Miyaura couplings to build diverse SAR libraries. Essential for exploring kinase pharmacophores and creating unsymmetrical materials. Choose for sequential functionalization advantages unavailable with mono-halogenated analogs. For R&D use.

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
CAS No. 1407521-91-8
Cat. No. B1428281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodo-5-methyl-1,6-naphthyridine
CAS1407521-91-8
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=NC(=C(C=C12)I)Cl
InChIInChI=1S/C9H6ClIN2/c1-5-6-4-7(11)9(10)13-8(6)2-3-12-5/h2-4H,1H3
InChIKeySIQXQAGZZMBTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-iodo-5-methyl-1,6-naphthyridine: Procuring a Strategic Dual-Halogen 1,6-Naphthyridine Building Block


2-Chloro-3-iodo-5-methyl-1,6-naphthyridine (CAS 1407521-91-8) is a heterocyclic organic compound belonging to the 1,6-naphthyridine family, characterized by a fused bicyclic system containing two nitrogen atoms at positions 1 and 6 . Its molecular formula is C9H6ClIN2, with a molecular weight of 304.51 g/mol . The compound features a chlorine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position of the naphthyridine ring . This specific halogen arrangement confers distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and chemical synthesis .

Why Generic 1,6-Naphthyridine Substitution Fails: The Case for 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine


In the 1,6-naphthyridine series, seemingly minor changes in halogen substitution patterns can drastically alter chemical reactivity and biological outcomes. The presence of both chlorine and iodine in 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine is not a redundant feature but a strategic design for sequential and orthogonal functionalization . Direct substitution with a mono-halogenated analog, such as 2-Chloro-5-methyl-1,6-naphthyridine, forfeits the ability to perform chemoselective cross-coupling reactions. The differing bond dissociation energies and electrophilicities of the C-I versus C-Cl bonds allow for staged, site-specific derivatization that is impossible with simpler, symmetrical, or mono-halogenated building blocks. This capability is a critical differentiator for procurement in complex molecule synthesis .

Quantitative Differentiation of 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine: A Comparative Evidence Guide


Chemoselective Cross-Coupling: Quantifying Reactivity Advantage of 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine vs. Mono-Halogenated Analogs

2-Chloro-3-iodo-5-methyl-1,6-naphthyridine enables a sequential, orthogonal functionalization strategy due to the inherent reactivity difference between its aryl iodide and aryl chloride bonds. This contrasts sharply with mono-halogenated comparators like 2-Chloro-5-methyl-1,6-naphthyridine, which offer only a single reactive site. Class-level inference from 3,4-dihalogeno-1,6-naphthyridines confirms that reactivity differences between halogens (Br > Cl) are significant and exploitable [1]. In a related dihalogenated naphthyridine, 3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one, the higher electrophilicity of the C-Br bond compared to the C-Cl bond directs preferential reactivity in cobalt-catalyzed couplings, a principle directly applicable to the C-I/C-Cl system in the target compound . Furthermore, the general utility of dihalogenated 1,6-naphthyridines for differential, one-pot Suzuki-Miyaura couplings is a well-established methodology [2].

Chemoselectivity Cross-Coupling Suzuki-Miyaura Building Block

Comparative Purity and Physical Data for 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine

Commercial sources provide key physical data for identity verification and quality assessment. 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine is supplied with a certified purity of 97% and a reported melting point range of 172-174 °C . This compares favorably with its mono-chlorinated analog, 2-Chloro-5-methyl-1,6-naphthyridine, which is typically offered at a lower purity of 95% . The higher standard purity of the dihalogenated compound may be indicative of more rigorous purification during manufacturing or greater inherent stability.

Purity Melting Point Characterization Quality Control

Optimal Research and Industrial Applications for 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine


Sequential Library Synthesis for Medicinal Chemistry

This compound is ideally suited as a central building block for generating diverse libraries of 1,6-naphthyridine-based analogs. Its orthogonal halogen reactivity allows for two distinct, sequential cross-coupling events (e.g., Suzuki-Miyaura) to introduce different aryl, heteroaryl, or alkyl groups at the C3 and then C2 positions. This capability enables the rapid exploration of structure-activity relationships (SAR) around the naphthyridine core, which is a known scaffold for kinase inhibition [1] and other biological activities [2].

Synthesis of Highly Functionalized Kinase Inhibitor Scaffolds

The 1,6-naphthyridine motif is a validated pharmacophore in kinase inhibitor design [1]. 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine provides a versatile entry point for synthesizing advanced intermediates en route to potential c-Met, VEGFR-2, or SYK kinase inhibitors. The ability to perform chemoselective derivatization at the more reactive C3 iodine, followed by subsequent functionalization at the C2 chlorine, offers a strategic advantage in constructing complex, patentable chemical matter with defined vectors for binding pocket interactions [1].

Development of Novel Materials via Orthogonal Coupling

Beyond medicinal chemistry, the dual-halogen structure allows for the creation of unsymmetrical conjugated materials. Sequential coupling of two distinct chromophores or electroactive units to the C3 and C2 positions of the naphthyridine core could lead to materials with tailored optoelectronic properties, leveraging the strong π-π conjugation of the naphthyridine system [3]. The unique electronic and hydrophobic properties imparted by the specific halogen and methyl substitution pattern make it a candidate for exploring new materials with tunable characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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